Thyrocalcitonin rat

Description

Properties

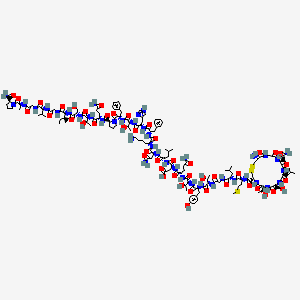

Molecular Formula |

C148H228N40O46S3 |

|---|---|

Molecular Weight |

3399.8 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C148H228N40O46S3/c1-18-73(10)115(141(227)160-63-111(203)180-114(72(8)9)140(226)159-60-109(201)162-74(11)147(233)187-46-27-34-103(187)121(155)207)182-136(222)101(65-190)178-145(231)119(78(15)194)183-127(213)88(41-43-106(152)198)166-139(225)104-35-28-47-188(104)148(234)99(54-81-31-23-20-24-32-81)176-144(230)118(77(14)193)185-135(221)95(55-83-59-156-68-161-83)172-130(216)93(52-80-29-21-19-22-30-80)171-124(210)86(33-25-26-45-149)164-132(218)97(57-108(154)200)173-128(214)91(50-70(4)5)170-133(219)98(58-113(205)206)174-125(211)87(40-42-105(151)197)167-143(229)117(76(13)192)184-134(220)94(53-82-36-38-84(196)39-37-82)175-142(228)116(75(12)191)181-112(204)62-158-123(209)90(49-69(2)3)168-126(212)89(44-48-235-17)165-138(224)102-67-237-236-66-85(150)122(208)157-61-110(202)163-96(56-107(153)199)131(217)169-92(51-71(6)7)129(215)177-100(64-189)137(223)186-120(79(16)195)146(232)179-102/h19-24,29-32,36-39,59,68-79,85-104,114-120,189-196H,18,25-28,33-35,40-58,60-67,149-150H2,1-17H3,(H2,151,197)(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,207)(H,156,161)(H,157,208)(H,158,209)(H,159,226)(H,160,227)(H,162,201)(H,163,202)(H,164,218)(H,165,224)(H,166,225)(H,167,229)(H,168,212)(H,169,217)(H,170,219)(H,171,210)(H,172,216)(H,173,214)(H,174,211)(H,175,228)(H,176,230)(H,177,215)(H,178,231)(H,179,232)(H,180,203)(H,181,204)(H,182,222)(H,183,213)(H,184,220)(H,185,221)(H,186,223)(H,205,206)/t73-,74-,75+,76+,77+,78+,79+,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,114-,115-,116-,117-,118-,119-,120-/m0/s1 |

InChI Key |

URGZBUPIVSHGEI-YKIIJANRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]7CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7)[C@@H](C)O)CO)CC(C)C)CC(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C7CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)C(C)O)CO)CC(C)C)CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Physicochemical Properties

Immunoassays

- Radioimmunoassay (RIA) : Purified rat TCT is iodinated (¹²⁵I) and used with antisera raised against human or rat TCT. Cross-reactivity studies show specificity for C-terminal fragments (e.g., 10–32).

- Bioassay : Measures hypocalcemic response in rats, correlating well with RIA (r = 0.86, p < 0.001).

Optimization Challenges

- Instability : TCT activity diminishes rapidly unless stored lyophilized or in acidic buffers.

- Species variability : Antigenic differences necessitate species-specific assays, complicating cross-study comparisons.

Data Summary

Table 1: Comparative Preparation Workflows

Chemical Reactions Analysis

Types of Reactions: Thyrocalcitonin undergoes various chemical reactions, including:

Oxidation: The disulfide bond between cysteine residues can be oxidized.

Reduction: The disulfide bond can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using specific enzymes.

Major Products Formed:

Oxidation: Oxidized thyrocalcitonin with altered disulfide bonds.

Reduction: Reduced thyrocalcitonin with free thiol groups.

Substitution: Mutant thyrocalcitonin with specific amino acid changes.

Scientific Research Applications

Scientific Research Applications

Bone Metabolism and Atrophy Prevention:

- Experimental Bone Atrophy: Thyrocalcitonin has demonstrated a preventive effect on experimental bone atrophy in rats . In one study, male Wistar rats on a low-calcium diet and given prednisolone exhibited increased cortical thickness of the femur and tibia when administered thyrocalcitonin . The maximal weight before breaking upon bending stress was also increased in thyrocalcitonin-treated rats .

- Calcium Uptake Inhibition: In vitro studies showed that thyrocalcitonin inhibited 45Ca uptake by the metaphysis of the femur in rats, suggesting a mechanism through the inhibition of bone resorption .

- Bone Formation Stimulation: Local application of thyrocalcitonin to rat calvaria in vivo stimulated bone formation .

Calcium Homeostasis:

- Hypocalcemic Properties: The thyroid gland releases a principle, thyrocalcitonin, that can lower serum calcium levels in rats . Experiments involving parathyroidectomized and thyroparathyroidectomized rats demonstrated that thyrocalcitonin is effective in lowering serum calcium after experimental elevation .

- Interaction with Parathyroid Hormone: Thyrocalcitonin influences the response to parathyroid hormone. In the presence of the thyroid gland, the parathyroid hormone-induced rise in plasma calcium is less marked, and urinary calcium excretion initially falls . Administering exogenous thyrocalcitonin with parathyroid hormone in thyroparathyroidectomized animals leads to a similar response pattern as seen in animals with an intact thyroid gland .

Purification and Radioimmunoassay:

- Purification Methods: Highly purified rat thyrocalcitonin can be obtained from lyophilized thyroid glands through gel chromatography following acid-acetone extraction . Biological activity is typically found in two peaks after Sephadex G-50 elution .

- Antigenic Properties: Purified rat thyrocalcitonin has been evaluated for its antigenic properties and use in radioimmunoassays. Rat thyrocalcitonin is closely related to human thyrocalcitonin, with major antigenic determinants residing in the C-terminal portion of the molecule .

Data Tables

Table 1: Effect of Thyrocalcitonin on Bone Properties in Experimental Bone Atrophy (Adapted from Fujita et al., 1968 )

| Parameter | Control Rats (Low Calcium Diet + Prednisolone) | Thyrocalcitonin-Treated Rats |

|---|---|---|

| Cortical Thickness (Femur/Tibia) | Decreased | Increased |

| Maximal Weight Before Breaking | Lower | Higher |

| Calcium Content (Femur) | Slight Decrease | Slight Increase |

Table 2: Effect of Thyrocalcitonin on 45Ca Uptake by the Femur of Rats (Adapted from Fujita et al., 1968 )

| Group | 45Ca Uptake by Metaphysis |

|---|---|

| Control (Normal Diet) | Reference Value |

| Low Calcium Diet + Prednisolone | Increased |

| Thyrocalcitonin-Treated | Significant Inhibition |

Case Studies

Case Study 1: Prevention of Bone Atrophy in Rats

- Objective: To investigate the effect of thyrocalcitonin on preventing bone atrophy in rats induced by a low-calcium diet and prednisolone .

- Methods: Male Wistar rats were divided into three groups: (1) normal diet, (2) low-calcium diet + prednisolone, and (3) low-calcium diet + prednisolone + thyrocalcitonin. The third group received daily subcutaneous injections of 50 MRC mU of thyrocalcitonin .

- Results: Thyrocalcitonin administration increased the cortical thickness of the femur and tibia and slightly increased the weight and specific gravity of both bones. The maximal weight before breaking upon bending stress was also increased .

- Conclusion: Thyrocalcitonin has a preventive effect on experimental bone atrophy,

Mechanism of Action

Thyrocalcitonin exerts its effects by binding to the calcitonin receptor on osteoclasts, which are cells responsible for bone resorption. This binding inhibits osteoclast activity, leading to reduced bone resorption and lower blood calcium levels. The primary molecular targets and pathways involved include:

Calcitonin Receptor: A G-protein-coupled receptor that mediates the hormone’s effects.

cAMP Pathway: Activation of the receptor increases cyclic AMP (cAMP) levels, leading to inhibition of osteoclast activity.

Calcium Signaling: Thyrocalcitonin also affects intracellular calcium levels, further inhibiting osteoclast function

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Other Calcitonins

Thyrocalcitonin shares a conserved disulfide-bonded N-terminal loop (residues 1–7) across species but exhibits variability in mid- and C-terminal regions, influencing receptor binding and potency.

| Feature | Rat Thyrocalcitonin | Human Thyrocalcitonin | Salmon Calcitonin |

|---|---|---|---|

| Amino Acid Sequence | H2N-Cys-Gly-Asn-Leu-Ser-... | H2N-Cys-Gly-Asn-Leu-Phe-... | H2N-Cys-Ser-Asn-Leu-Ser-... |

| Key Differences | Leu16, Ser26 | Phe16, Ala26 | Ser2, Val8, Gly15, etc. |

| Receptor Affinity | Moderate | Moderate | High (10–50x higher than mammalian) |

| Immunoreactivity | Species-specific antibodies | Cross-reactivity limited | No cross-reactivity with rat |

Salmon calcitonin, despite structural divergence, shows higher potency in rats due to prolonged half-life and enhanced resistance to enzymatic degradation .

Functional Comparison with Parathyroid Hormone (PTH)

Thyrocalcitonin and PTH exhibit antagonistic effects on calcium but synergistic regulation of phosphate (Table 2).

| Parameter | Thyrocalcitonin | Parathyroid Hormone (PTH) |

|---|---|---|

| Calcium Homeostasis | ↓ Blood calcium (inhibits resorption, ↑ renal excretion) | ↑ Blood calcium (stimulates resorption, ↓ renal excretion) |

| Phosphate Homeostasis | ↑ Renal phosphate excretion | ↓ Renal phosphate reabsorption |

| Bone Effects | Inhibits osteoclast activity | Stimulates osteoclast differentiation |

| Primary Target Organs | Bone, kidney, liver | Bone, kidney, intestine |

| Response to Hypercalcemia | Secretion ↑ | Secretion ↓ |

In rats, Thyrocalcitonin counteracts PTH-induced hypercalcemia within minutes, while PTH restores hypocalcemia caused by Thyrocalcitonin over 24–48 hours . Notably, Thyrocalcitonin and PTH synergistically increase urinary phosphate excretion, highlighting their integrated role in mineral balance .

Interaction with Vitamin D Metabolites

Thyrocalcitonin modulates vitamin D-mediated calcium absorption and bone remodeling:

- Antagonism : Thyrocalcitonin suppresses 1,25-dihydroxyvitamin D3 (calcitriol)-stimulated intestinal calcium absorption in rats, preventing hypercalcemia .

- Synergism : In vitamin D-deficient rats, Thyrocalcitonin enhances the hypocalcemic response by upregulating renal calcium receptors .

| Vitamin D Metabolite | Effect on Thyrocalcitonin | Thyrocalcitonin Feedback |

|---|---|---|

| Calcitriol (1,25(OH)2D3) | ↑ Intestinal Ca²⁺ absorption | ↓ Secretion via negative feedback |

| 25(OH)D3 | Minimal direct effect | No significant modulation |

Data from

Biological Activity

Thyrocalcitonin (TCT), also known as calcitonin, is a hormone produced by the parafollicular cells (C cells) of the thyroid gland and plays a critical role in calcium homeostasis. This article explores the biological activity of TCT in rats, detailing its effects on calcium and phosphate metabolism, mechanisms of action, and relevant research findings.

TCT primarily functions to lower serum calcium levels by inhibiting osteoclast activity, which reduces bone resorption. It also decreases renal tubular reabsorption of calcium and phosphate, promoting their excretion in urine. The hormone's biological activity is significant even after surgical removal of the parathyroid glands, indicating its independent role in calcium regulation .

Key Research Findings

- Hypocalcemic Effects : TCT has been shown to effectively reduce serum calcium levels in rats. In studies where rats were infused with TCT, a notable decrease in plasma calcium concentration was observed within one hour of administration .

- Phosphate Metabolism : TCT influences phosphate levels as well. Research indicates that TCT-treated rats exhibited lower plasma inorganic phosphate levels while showing increased liver phosphate concentrations. This suggests a mechanism where TCT may facilitate the removal of inorganic phosphate from plasma .

- Bioassay Potency : A highly purified preparation of rat TCT demonstrated an increase in potency estimated at 3500-fold compared to crude extracts from lyophilized thyroid glands. The final product showed a significant biological activity with a concentration range of 250-400 MRC U/mg .

- Calcium Regulation Studies : Experiments involving parathyroidectomized rats demonstrated that TCT release is responsive to varying serum calcium levels and is effective in lowering serum calcium after experimental elevation through calcium chloride infusion .

Table 1: Summary of Biological Effects of Thyrocalcitonin

| Parameter | Effect | Reference |

|---|---|---|

| Serum Calcium Levels | Decreased | |

| Plasma Inorganic Phosphate | Decreased | |

| Liver Inorganic Phosphate | Increased | |

| Potency Increase | 3500-fold |

Case Study 1: Effects on Calcium Homeostasis

In a controlled experiment, thyroparathyroidectomized rats were administered varying doses of TCT. The results indicated a dose-dependent decrease in serum calcium levels, affirming the hormone's effectiveness in regulating calcium homeostasis independently from parathyroid hormone influences.

Case Study 2: Phosphate Metabolism

Another study focused on the hypophosphatemic effects of TCT. Rats treated with TCT showed significantly lower plasma inorganic phosphate levels compared to controls, suggesting that TCT may play a role in phosphate metabolism through its actions on renal excretion and liver uptake .

Q & A

How to determine the optimal dosage of Thyrocalcitonin for studying calcium metabolism in rats?

Basic Research Question

Methodological Answer:

Begin with a systematic literature review to identify existing dosage ranges and outcomes in comparable studies (e.g., 0.1–10 IU/kg body weight). Conduct pilot studies using a dose-escalation design, administering Thyrocalcitonin via subcutaneous or intravenous routes. Measure serum calcium and phosphorus levels at 1-, 3-, and 6-hour intervals using validated assays (e.g., colorimetric methods). Employ ANOVA with post-hoc Tukey tests to compare dose groups, ensuring alignment with NIH guidelines for animal welfare and statistical power calculations .

How to investigate the paradoxical increase in serum calcium observed in some Thyrocalcitonin rat studies?

Advanced Research Question

Methodological Answer:

Analyze variables such as rat strain (e.g., Sprague-Dawley vs. Wistar), age (juvenile vs. adult), and administration route. Design dose-response and time-course experiments to identify threshold effects. Use paired t-tests for within-group comparisons and linear regression to assess correlations between calcium fluctuations and renal excretion rates. Consider mechanistic studies (e.g., receptor-binding assays or gene expression profiling of calcium-sensing receptors) to differentiate skeletal versus renal pathways .

What are the best practices for measuring serum calcium and phosphorus levels in this compound studies?

Basic Research Question

Methodological Answer:

Standardize blood collection times to account for diurnal variations (e.g., consistent morning sampling). Use atomic absorption spectroscopy for high-precision calcium quantification and colorimetric kits for phosphorus. Include control groups receiving vehicle injections and randomize sample processing order to minimize batch effects. Report intra- and inter-assay coefficients of variation (CV) to validate reproducibility .

How to design experiments to study the crosstalk between Thyrocalcitonin and parathyroid hormone (PTH) in calcium homeostasis?

Advanced Research Question

Methodological Answer:

Develop a co-administration model using PTH receptor antagonists (e.g., PTHrP 7-34) alongside Thyrocalcitonin. Measure bone resorption markers (e.g., CTX-I) and renal calcium excretion via 24-hour urine collection. Apply multivariate regression analysis to assess interaction effects, and validate findings using immunohistochemistry for osteoclast activity in bone sections. Ensure ethical approval for dual-hormone interventions .

What statistical methods are appropriate for analyzing time-series calcium data in Thyrocalcitonin studies?

Basic Research Question

Methodological Answer:

Use mixed-effects models to account for repeated measures and individual variability. Apply Bonferroni corrections for multiple comparisons between time points. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical significance. Open-source tools like R (lme4 package) or Python (statsmodels) can automate these analyses .

How to reconcile contradictory findings on Thyrocalcitonin's osteogenic effects across different rat models?

Advanced Research Question

Methodological Answer:

Conduct a systematic review with meta-analysis, stratifying studies by model type (e.g., ovariectomized vs. aged rats). Perform subgroup analyses to assess covariates like dosing frequency and measurement techniques. Evaluate publication bias using funnel plots and Egger’s test. Validate hypotheses through cross-model experiments comparing outcomes in parallel cohorts .

What controls are essential in Thyrocalcitonin infusion studies to ensure data validity?

Basic Research Question

Methodological Answer:

Include vehicle-infused controls (e.g., saline or albumin solutions), sham-operated animals, and baseline pre-infusion measurements. Monitor confounders like body weight and food intake using paired t-tests. Implement block randomization to distribute genetic or environmental variability across groups. Adhere to ARRIVE guidelines for transparent reporting .

How to optimize dual-energy X-ray absorptiometry (DXA) protocols for assessing Thyrocalcitonin's bone effects in growing vs. mature rats?

Advanced Research Question

Methodological Answer:

Validate DXA scan parameters using phantom calibration tailored to rat bone mineral density (BMD). Adjust region-of-interest (ROI) selection to avoid growth plates in juvenile rats. Correlate DXA results with micro-CT histomorphometry for cross-validation. Report precision errors (e.g., least significant change) and scanning intervals to minimize radiation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.